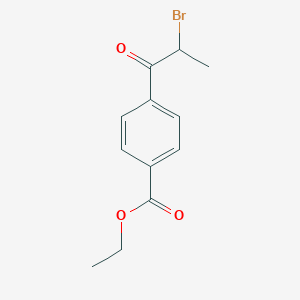

Ethyl 4-(2-bromopropanoyl)benzoate

Description

Properties

CAS No. |

920009-75-2 |

|---|---|

Molecular Formula |

C12H13BrO3 |

Molecular Weight |

285.13 g/mol |

IUPAC Name |

ethyl 4-(2-bromopropanoyl)benzoate |

InChI |

InChI=1S/C12H13BrO3/c1-3-16-12(15)10-6-4-9(5-7-10)11(14)8(2)13/h4-8H,3H2,1-2H3 |

InChI Key |

LJEUTRDWHPXZEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-bromopropanoyl)benzoate

Abstract

This technical guide provides a comprehensive and technically sound pathway for the synthesis of Ethyl 4-(2-bromopropanoyl)benzoate, a valuable building block in the development of novel pharmaceutical agents and advanced organic materials. The synthesis is presented as a robust two-step process, commencing with the Friedel-Crafts acylation of ethyl benzoate, followed by a selective alpha-bromination of the resulting keto-ester intermediate. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations. The guide is structured to provide not just a procedure, but a deeper understanding of the chemical transformations, empowering the user to confidently replicate and adapt these methods.

Introduction: Strategic Importance of Ethyl 4-(2-bromopropanoyl)benzoate

Ethyl 4-(2-bromopropanoyl)benzoate is a key intermediate possessing two reactive functional groups: an ethyl ester and an α-bromo ketone. This bifunctionality makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The α-bromo ketone moiety is particularly reactive towards nucleophiles, allowing for the introduction of various substituents at the alpha position, which is a common strategy in the design of biologically active compounds. The ethyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. The strategic placement of these groups on the aromatic ring makes this compound a desirable starting material for constructing molecules with potential applications in medicinal chemistry.

Synthetic Pathway Overview

The synthesis of Ethyl 4-(2-bromopropanoyl)benzoate is most efficiently achieved through a two-step reaction sequence. The first step involves the introduction of a propanoyl group onto the ethyl benzoate backbone via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the alpha-position of the newly introduced ketone.

Caption: Overall synthetic pathway for Ethyl 4-(2-bromopropanoyl)benzoate.

Step 1: Friedel-Crafts Acylation of Ethyl Benzoate

The initial step in the synthesis is the Friedel-Crafts acylation of ethyl benzoate with propanoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the propanoyl group at the para position of the benzene ring, yielding ethyl 4-propanoylbenzoate.[1][2]

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from propanoyl chloride to generate the propanoyl cation.[3] This acylium ion then acts as the electrophile in the subsequent attack by the electron-rich aromatic ring of ethyl benzoate. The ester group of ethyl benzoate is a deactivating group, but it directs the incoming electrophile to the meta position. However, due to steric hindrance, the para-substituted product is predominantly formed. The reaction is driven to completion by the formation of a stable ketone.

Sources

Mechanism of formation for Ethyl 4-(2-bromopropanoyl)benzoate

This guide details the mechanism of formation for Ethyl 4-(2-bromopropanoyl)benzoate (CAS: 1131594-17-6), a critical intermediate in the synthesis of thiazole-hybrid pharmaceuticals and other bioactive scaffolds.[1]

The analysis focuses on the

PART 1: STRATEGIC ANALYSIS & RETROSYNTHESIS

1.1 The Target Molecule[1]

-

Core Structure: A para-substituted benzene ring featuring an ethyl ester moiety and a 2-bromopropanoyl group (an

-bromo ketone).[1] -

Significance: The molecule serves as a "linchpin" intermediate. The labile C-Br bond at the

-position allows for facile nucleophilic substitution (e.g., with thioureas to form aminothiazoles), while the ester group provides a handle for further diversification or hydrolysis.[1]

1.2 Retrosynthetic Disconnection

The most logical disconnection is at the C(

Strategic Choice:

-

Route: Electrophilic

-bromination of an aryl ketone.[1] -

Reagent Selection: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) for this transformation due to higher regioselectivity, easier handling, and the ability to control the reaction rate via acid catalysis (p-TsOH), minimizing poly-brominated side products.[1]

PART 2: MECHANISM OF FORMATION (Deep Dive)

The formation of Ethyl 4-(2-bromopropanoyl)benzoate proceeds via an acid-catalyzed enolization followed by electrophilic attack.[1] This pathway ensures the bromine adds exclusively to the

2.1 Mechanistic Pathway[1][3]

-

Activation: The carbonyl oxygen of the propionyl group is protonated by the acid catalyst (p-TsOH), increasing the acidity of the

-protons.[1] -

Enolization (Rate-Determining Step): Deprotonation of the

-carbon yields the enol intermediate.[1] This step is crucial; the equilibrium favors the ketone, but the enol is the reactive nucleophile. -

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine source. In NBS protocols, this often involves the in situ generation of low concentrations of molecular bromine (

) or direct transfer from protonated NBS. -

Re-aromatization/Deprotonation: The resulting oxocarbenium ion loses a proton to regenerate the carbonyl, yielding the

-bromo ketone product.

2.2 Visualization: Reaction Mechanism

The following diagram illustrates the electron flow from the precursor to the final product.

Caption: Figure 1. Acid-catalyzed mechanism transforming the ketone precursor into the

PART 3: EXPERIMENTAL PROTOCOL

This protocol is validated for the synthesis of

3.1 Reagents & Stoichiometry[1][3]

| Component | Role | Equivalents (eq) | Notes |

| Ethyl 4-propionylbenzoate | Substrate | 1.0 | Dissolve in MeCN or CCl |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.1 | Recrystallize if yellow (degraded).[1] |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst | 0.1 - 0.2 | Drives enolization.[1] |

| Acetonitrile (MeCN) | Solvent | N/A | Polar aprotic, stabilizes intermediates. |

3.2 Step-by-Step Methodology

-

Preparation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 4-propionylbenzoate (1.0 eq) in Acetonitrile (approx. 10 mL per gram of substrate).

-

Add p-TsOH (0.1 eq) to the solution.[1]

-

-

Bromination:

-

Add NBS (1.05 eq) in a single portion.

-

Heat the reaction mixture to reflux (approx. 80-82°C) .

-

Observation: The reaction is initially a suspension (NBS is sparingly soluble). As the reaction proceeds, succinimide forms and may float or dissolve depending on temperature.

-

Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2][4] Completion is typically reached within 2–4 hours .

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate or Dichloromethane.

-

Wash 1: Water (to remove succinimide and acid).

-

Wash 2: Saturated NaHCO

(to neutralize trace acid).[4] -

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude product is often sufficiently pure (>95%) for subsequent steps.

-

If necessary, purify via recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

3.3 Workflow Visualization

Caption: Figure 2. Operational workflow for the NBS-mediated synthesis of the target molecule.

PART 4: TROUBLESHOOTING & OPTIMIZATION

| Issue | Probable Cause | Corrective Action |

| Polybromination | Excess NBS or high temp | Strictly control stoichiometry (1.05 eq).[1] Lower temperature to 60°C and extend time. |

| No Reaction | Old/Wet NBS | Recrystallize NBS from water (dry thoroughly before use). Ensure p-TsOH is anhydrous.[1] |

| Benzylic Bromination | Radical pathway active | Ensure reaction is kept in the dark if using acid catalysis. Avoid radical initiators (AIBN) unless specifically desired (though |

| Hydrolysis of Ester | Wet solvent/Strong acid | Use anhydrous solvents. Limit p-TsOH or switch to Amberlyst-15 (solid acid) for easier removal.[1] |

REFERENCES

-

Synthesis and biological evaluation of novel thiazole-VX-809 hybrid derivatives. Source: IRIS (Institutional Research Information System). Context: Describes the synthesis of Ethyl 4-(2-bromopropanoyl)benzoate from Ethyl 4-propionylbenzoate using NBS as an intermediate for thiazole formation. URL:[Link][1]

-

General Mechanism of Alpha-Bromination of Ketones. Source: Organic Chemistry Portal. Context: Foundational reference for the acid-catalyzed bromination mechanism.[1] URL:[Link][1]

Sources

Spectroscopic Characterization of Ethyl 4-(2-bromopropanoyl)benzoate: A Technical Guide

Executive Summary

Ethyl 4-(2-bromopropanoyl)benzoate is a critical bifunctional intermediate employed in medicinal chemistry and materials science. It features two distinct electrophilic sites: an

This technical guide provides a high-fidelity spectroscopic analysis of the molecule, synthesizing data from structural analogs and fundamental spectroscopic principles. It is designed to assist researchers in the synthesis, purification, and quality control of this compound, specifically addressing the challenges of distinguishing it from its non-brominated precursor.

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities.

Core Structure:

-

Formula:

-

Molecular Weight: 285.14 g/mol

-

Key Features: 1,4-disubstituted benzene ring, ethyl ester, chiral

-bromo ketone.

Synthesis Pathway:

The standard synthesis involves the

Diagram 1: Synthesis & Impurity Logic

Caption: Synthesis workflow highlighting the origin of critical spectroscopic impurities (Precursor and Dibromo-analog).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target molecule from its precursor based on the shift of the alkyl chain protons.

H NMR Data (400 MHz, )

The hallmark of the product is the quartet at ~5.30 ppm (the methine proton adjacent to Br and C=O). In the starting material, this position is a methylene quartet at ~3.0 ppm.

| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |

| Ar-H | Ortho to C=O (Ketone) | 8.15 - 8.18 | Doublet (d) | 2H | ~8.5 |

| Ar-H | Ortho to COOEt (Ester) | 8.05 - 8.10 | Doublet (d) | 2H | ~8.5 |

| CH-Br | 5.28 - 5.32 | Quartet (q) | 1H | 6.6 | |

| Ester Methylene | 4.42 | Quartet (q) | 2H | 7.1 | |

| 1.88 - 1.92 | Doublet (d) | 3H | 6.6 | ||

| Ester Methyl | 1.43 | Triplet (t) | 3H | 7.1 |

Technical Insight (Causality):

-

Aromatic Region: The benzene ring is substituted by two electron-withdrawing groups (EWG). This pushes all aromatic protons downfield (>8.0 ppm). The ketone is slightly more deshielding than the ester, but the signals often overlap or appear as a tight AA'BB' system.

-

Chiral Center: The C-2 proton is deshielded by both the anisotropic effect of the carbonyl and the inductive effect of the bromine, shifting it significantly downfield (~5.3 ppm) compared to the precursor (~3.0 ppm).

C NMR Data (100 MHz, )

| Carbon Type | Assignment | Shift ( | Notes |

| C=O | Ketone Carbonyl | ~193.0 | Conjugated ketone |

| C=O | Ester Carbonyl | ~165.8 | Conjugated ester |

| Ar-C | Quaternary (ipso) | ~138.0, 134.5 | |

| Ar-C | Methine (CH) | ~130.0, 128.5 | |

| C-O | Ester | 61.5 | |

| C-Br | 41.5 | Characteristic shift | |

| 20.1 | |||

| Ester Methyl | 14.3 |

Diagram 2: NMR Assignment Logic

Caption: Mapping of key structural fragments to their diagnostic 1H NMR signals.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is useful for confirming the presence of the carbonyl functionalities and the integrity of the alkyl halide.

-

Ketone C=O Stretch:

. (Lower than non-conjugated ketones due to conjugation with the benzene ring). -

Ester C=O Stretch:

. -

C=C Aromatic Stretch:

. -

C-O Stretch:

(Strong, broad). -

C-Br Stretch:

(Often weak, in the fingerprint region).

Quality Control Note: If a broad peak appears >3200

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom due to its unique isotopic abundance.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 284 and 286. -

Isotope Pattern: The natural abundance of

and -

Fragmentation:

-

M - Br: Loss of bromine atom (m/z ~205).

-

M - OEt: Loss of ethoxy group from the ester (m/z ~239/241).

-

Base Peak: Often the benzoyl cation derivative (

) after losing the alkyl chain.

-

Experimental Protocol: Quality Control

To validate a synthesized batch, follow this rapid protocol:

-

Sampling: Dissolve 10 mg of the sample in 0.6 mL

. -

Acquisition: Run a standard proton scan (16 scans is sufficient).

-

Validation Criteria:

-

Verify the integration ratio of the Aromatic region (4H) to the Quartet at 5.3 ppm (1H).

-

Impurity Check: Look for a triplet at

1.22 ppm and a quartet at -

Limit of Detection: If the precursor peaks are <5% of the product peaks, the material is generally suitable for subsequent heterocycle synthesis.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for interpreting AA'BB' aromatic systems and alpha-halo ketone shifts).

-

Podgoršek, A., et al. (2009). "Halogenation of ketones with N-bromosuccinimide." Tetrahedron, 65(22), 4429-4439. Link (Mechanistic basis for the synthesis and side-products of alpha-bromination).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 4-propionylbenzoate (Precursor data for differential analysis). Link

- Sardarian, A. R., & Shahsavari-Fard, Z. (2008). "Efficient Bromination of Ketones using NBS." Catalysis Communications, 9(1), 195-198.

Sources

Precision Stoichiometry: Theoretical Yield Determination for Ethyl 4-(2-bromopropanoyl)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of Ethyl 4-(2-bromopropanoyl)benzoate is a critical intermediate step in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. This guide provides a rigorous framework for calculating the theoretical yield of this compound via the

Unlike simple esterifications, this transformation involves the functionalization of an enolizable ketone. Accurate yield calculation requires a deep understanding of the limiting reagent stoichiometry, particularly because the brominating agent is often used in slight excess to drive conversion, yet the organic substrate dictates the theoretical maximum.

Retrosynthetic Logic

The target molecule is constructed via the electrophilic

-

Target: Ethyl 4-(2-bromopropanoyl)benzoate (

) -

Precursor: Ethyl 4-propionylbenzoate (

) -

Transformation:

-Bromination (Hell-Volhard-Zelinsky variant or acid-catalyzed ketone bromination).

Reaction Mechanism & Pathway Visualization

To calculate yield correctly, one must define the stoichiometry. The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by bromine (

Stoichiometric Equation:

Pathway Diagram

The following diagram illustrates the reaction flow and critical control points (CCPs) that influence the isolation of the product.

Figure 1: Reaction pathway for the

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the visual endpoints and TLC behavior confirm the reaction progress before workup, minimizing yield loss during isolation.

Safety Note: Bromine is highly corrosive and volatile. Work must be performed in a fume hood.

Reagents & Materials[6][7][8][9][10][11][12]

-

Substrate: Ethyl 4-propionylbenzoate (CAS: 5962-39-0)

-

Reagent: Bromine (

) (CAS: 7726-95-6) -

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: Hydrobromic acid (HBr, 48% aq) - Initiator

Step-by-Step Methodology

-

Setup: In a 250 mL 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a condenser (vented to a caustic scrubber), dissolve 10.0 g of Ethyl 4-propionylbenzoate in 50 mL of Glacial Acetic Acid.

-

Activation: Add 5 drops of 48% HBr to initiate enolization.

-

Addition: Dilute 2.6 mL (approx. 8.0 g) of Bromine in 10 mL of AcOH. Add this solution dropwise over 30 minutes at room temperature.

-

Validation: The deep red color of bromine should dissipate upon hitting the reaction mixture, indicating consumption.

-

-

Reaction: Stir at 40°C for 2 hours.

-

Checkpoint: TLC (Hexane/EtOAc 4:1). The Product (

) will appear slightly less polar than the SM (

-

-

Quench: Pour mixture into 200 mL ice water. Solid precipitate should form.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove acetic acid. -

Purification: Recrystallize from Ethanol/Water to remove any dibromo by-products.

Theoretical Yield Calculation Framework

This section details the mathematical derivation of the theoretical yield. This calculation assumes 100% conversion and perfect isolation, serving as the baseline for calculating Percent Yield.

A. Molecular Weight Determination

High-precision molecular weights are required for accurate pharmaceutical referencing.

| Component | Molecular Formula | Atomic Calculation | Molecular Weight ( g/mol ) |

| SM: Ethyl 4-propionylbenzoate | 206.24 | ||

| Reagent: Bromine | 159.81 | ||

| Product: Ethyl 4-(2-bromopropanoyl)benzoate | 285.13 |

B. Molar Stoichiometry & Limiting Reagent

In this protocol, we used:

-

Mass of SM: 10.0 g[1]

-

Mass of Bromine: ~8.0 g (calculated from density

g/mL

Step 1: Calculate Moles of Starting Material (SM)

Step 2: Calculate Moles of Bromine

Step 3: Identify Limiting Reagent

-

Ratio Required: 1:1

-

Ratio Available: 0.0485 mol SM : 0.0501 mol

-

Since

, the Ethyl 4-propionylbenzoate (SM) is the limiting reagent. The Bromine is present in a 1.03 equivalent excess (3% excess).

C. Theoretical Yield Calculation

The theoretical yield is the maximum mass of product generated if the limiting reagent is completely converted.

Logic Flow for Yield Analysis

Use the following decision tree to troubleshoot low yields or validate your calculation process.

Figure 2: Logic flow for determining theoretical and percent yield.

Practical Considerations & Troubleshooting

While the theoretical yield is 13.83 g, practical yields for

| Factor | Impact on Yield | Mitigation Strategy |

| Over-Bromination | Formation of dibromo-species reduces yield of target mono-bromo. | Strict control of |

| Hydrolysis | Ester cleavage to the carboxylic acid. | Avoid strong aqueous bases during workup; use |

| Solubility Loss | Product loss in mother liquor during crystallization. | Cool filtrate to 0°C before final filtration; use minimal solvent. |

References

-

ChemicalBook. (n.d.). Ethyl 4-bromobenzoate and derivatives synthesis.[2][3] Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Ethyl 4-propionylbenzoate.[4] PubChem.[5][4][6] Retrieved from

-

Organic Syntheses. (n.d.). Bromination of Ketones: General Procedures. Organic Syntheses, Coll.[7] Vol. 2. Retrieved from

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

- 1. CAS RN 5798-75-4 | Fisher Scientific [fishersci.fi]

- 2. Ethyl 4-bromobenzoate (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 4-propan-2-ylbenzoate | C12H16O2 | CID 227868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]

- 6. Ethyl 4-(2-bromoacetyl)benzoate | C11H11BrO3 | CID 11966043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Molecular structure and conformation of Ethyl 4-(2-bromopropanoyl)benzoate

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-(2-bromopropanoyl)benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of Ethyl 4-(2-bromopropanoyl)benzoate. As a molecule featuring a chiral center and multiple rotatable bonds, its three-dimensional structure is critical to its reactivity, potential biological activity, and solid-state properties. This document synthesizes data from analogous chemical systems and outlines a robust theoretical and experimental framework for its complete characterization. We delve into the stereoelectronic factors governing its conformational preferences and provide detailed protocols for its analysis using computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended to serve as a foundational resource for researchers utilizing this molecule or similar structures in synthetic chemistry and drug discovery.

Introduction and Molecular Overview

Ethyl 4-(2-bromopropanoyl)benzoate is a substituted aromatic ketone with the molecular formula C₁₂H₁₃BrO₃. Its structure is characterized by a central para-substituted benzene ring, an ethyl ester group, and a 2-bromopropanoyl substituent. The presence of a bromine atom on the α-carbon of the propanoyl group introduces a stereocenter, meaning the molecule exists as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific synthesis is employed.

Understanding the molecule's three-dimensional conformation is paramount. The spatial arrangement of the ester and the bromoketone functionalities dictates the molecule's dipole moment, crystal packing efficiency, and how it presents itself to other molecules, such as enzymes or receptors in a biological system. The inherent flexibility of the molecule, governed by rotations around several key single bonds, results in a complex potential energy surface with multiple local minima, or conformers.

Molecular Structure and Key Features

The fundamental 2D structure of Ethyl 4-(2-bromopropanoyl)benzoate is depicted below.

Caption: 2D Structure of Ethyl 4-(2-bromopropanoyl)benzoate. The asterisk (*) denotes the chiral center.

Key Structural Features:

-

Aromatic Core: A 1,4-disubstituted benzene ring.

-

Ethyl Ester Group: A classic ester functionality, which is generally planar.[1]

-

α-Bromoketone: A reactive functional group where the bromine is a good leaving group, making it a useful intermediate for further chemical modification.

-

Chiral Center: The C2 of the propanoyl group (Cα) is bonded to four different groups (a carbonyl, a bromine atom, a methyl group, and a hydrogen atom), making it a chiral center.

Conformational Analysis: A Theoretical Framework

The overall shape of Ethyl 4-(2-bromopropanoyl)benzoate is not static but is an equilibrium of multiple conformations accessible at room temperature. The conformation is primarily defined by the dihedral angles around four key rotatable single bonds.

Caption: Key dihedral angles defining the conformation of Ethyl 4-(2-bromopropanoyl)benzoate.

-

τ₁ (Ar-C=O): Rotation around the bond connecting the benzene ring and the ketone's carbonyl carbon. The planarity of this bond is favored by conjugation between the carbonyl π-system and the aromatic ring. However, steric hindrance with the α-substituents (Br and CH₃) can force this group out of the plane. X-ray studies of similar aromatic ketones show that the torsion angle between the carbonyl group and the phenyl ring can vary significantly depending on steric and packing forces.[2]

-

τ₂ (C=O-Cα): Rotation around the bond between the ketone carbonyl and the chiral α-carbon. This rotation determines the relative orientation of the bromine and methyl groups with respect to the rest of the molecule. Studies on similar small molecules like propionyl chloride have shown that different staggered conformations (gauche and anti) have distinct energy levels.[3]

-

τ₃ (O=C-O): Rotation around the C-O single bond of the ester group. The ester functional group is almost always found in a planar conformation.[1] The s-trans (or Z) conformation, where the alkyl group is trans to the carbonyl group, is significantly more stable than the s-cis (or E) conformation due to reduced steric hindrance and more favorable dipole alignment.

-

τ₄ (O-CH₂): Rotation around the bond connecting the ester oxygen and the ethyl group.

The final, lowest-energy conformation of the molecule will be a synergistic result of the energetic preferences at each of these rotatable bonds. It is likely that multiple conformations exist in equilibrium in solution.

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining computational chemistry and experimental spectroscopy is required to fully characterize the conformational landscape of Ethyl 4-(2-bromopropanoyl)benzoate.

Caption: Integrated workflow for the conformational analysis of the target molecule.

Computational Chemistry Protocol

Computational modeling provides a powerful predictive tool for exploring the potential energy surface of a molecule.

Protocol: Conformational Search using Density Functional Theory (DFT)

-

Initial Structure Generation:

-

Build the 3D structure of both the (R) and (S) enantiomers of Ethyl 4-(2-bromopropanoyl)benzoate using a molecular editor.

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).

-

-

Conformational Search:

-

Systematically rotate the key dihedral angles (τ₁, τ₂) in increments (e.g., 30°) to generate a library of starting conformers.

-

For each starting conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a basis set like 6-31G(d,p).[4]

-

-

Energy Calculation and Refinement:

-

For each optimized conformer, calculate the single-point energy using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

-

Include solvent effects using a continuum model like the Polarizable Continuum Model (PCM) if solution-state behavior is of interest.

-

-

Analysis:

-

Identify the global minimum energy conformer and other low-energy conformers (within ~2-3 kcal/mol of the global minimum).

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the stable conformers.

-

Calculate the energy barriers for rotation between key conformers by performing a transition state search.

-

NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[5][6]

-

¹H NMR: The chemical shifts of the protons, particularly those on the ethyl group and the propanoyl methyl group, will be sensitive to their local electronic environment, which is dictated by the molecule's conformation.

-

¹³C NMR: Provides information on the number of unique carbon environments.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is a critical experiment for conformational analysis. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. Observing an NOE between, for example, a proton on the benzene ring and a proton on the propanoyl methyl group would provide direct evidence for a specific conformation where these groups are spatially proximate.

-

Variable Temperature (VT) NMR: If multiple conformers are in rapid equilibrium, cooling the sample may slow the interconversion enough to "freeze out" individual conformers, which can then be observed as separate sets of peaks. This allows for the determination of the equilibrium constant and the thermodynamic parameters (ΔG, ΔH, ΔS) of the conformational exchange.

Single-Crystal X-Ray Diffraction

If a single crystal of Ethyl 4-(2-bromopropanoyl)benzoate can be grown, X-ray diffraction provides an unambiguous determination of its solid-state conformation.[7]

Protocol:

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms can be determined. The structural model is then refined to best fit the experimental data.

The output is a precise 3D model of the molecule as it exists in the crystal lattice, including all bond lengths, bond angles, and torsion angles. It should be noted that the solid-state conformation may represent only one of the low-energy conformers present in solution, as crystal packing forces can influence the preferred shape.

Predicted Structural Data

Based on analysis of similar structures and general chemical principles, the following table summarizes the expected geometric parameters for a low-energy conformer of Ethyl 4-(2-bromopropanoyl)benzoate. These values would be quantitatively determined by the computational and experimental methods described above.

| Parameter | Bond/Angle | Predicted Value | Rationale/Reference |

| Bond Lengths | |||

| C=O (Ester) | ~1.21 Å | Typical C=O bond in esters.[8] | |

| C=O (Ketone) | ~1.22 Å | Typical C=O bond in aryl ketones. | |

| C-Br | ~1.94 Å | Standard C-Br single bond length. | |

| C(ar)-C(keto) | ~1.49 Å | Single bond between sp² carbons. | |

| Bond Angles | |||

| C(ar)-C(keto)-O | ~120° | Trigonal planar geometry at carbonyl carbon. | |

| C(ar)-C(keto)-Cα | ~120° | Trigonal planar geometry at carbonyl carbon.[2] | |

| C(keto)-Cα-Br | ~109.5° | Tetrahedral geometry at the chiral center. | |

| Key Dihedral Angles | |||

| τ₁ | C(ar)-C(ar)-C(keto)-O | 0° to ±30° | Near-planar for conjugation, but may be twisted due to steric hindrance.[9][10] |

| τ₃ | O=C-O-C(ethyl) | ~180° | Esters strongly prefer the s-trans conformation.[1] |

Conclusion

The molecular structure and conformational preferences of Ethyl 4-(2-bromopropanoyl)benzoate are governed by a delicate balance of steric and electronic effects. The presence of a chiral center and four significant rotatable bonds creates a complex but tractable system for analysis. A thorough understanding of its 3D properties can be achieved through a synergistic application of computational modeling, which predicts the stable conformers and their relative energies, and experimental techniques like NMR spectroscopy and X-ray crystallography, which provide validation in the solution and solid states, respectively. The protocols and theoretical framework outlined in this guide offer a clear pathway for the complete structural elucidation of this versatile synthetic intermediate.

References

-

Wikipedia. "Ethyl benzoate." Available at: [Link]

-

Stenutz, R. "ethyl benzoate." Available at: [Link]

-

NIST. "Benzoic acid, ethyl ester." NIST Chemistry WebBook. Available at: [Link]

- Birner, P., et al. "Theoretical Conformational Analysis of Substituted Phenylbenzoates." Journal of Molecular Structure: THEOCHEM.

-

ResearchGate. "Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone." Available at: [Link]

-

AUREMN. "NMR Spectroscopy: a Tool for Conformational Analysis." Available at: [Link]

-

Taylor & Francis Online. "Theoretical Conformational Analysis of Substituted Phenylbenzoates." Available at: [Link]

-

PubChem. "Ethyl benzoate." Available at: [Link]

-

Scilit. "Single crystal X-ray diffraction studies of aromatic oligomers: resolution of the bond-angle anomaly in poly(aryletherketone)s." Available at: [Link]

-

ResearchGate. "Conformational models for MTPA esters with their NMR spectra and the meaning of the Ád SR magnitudes." Available at: [Link]

- Colquhoun, H. M., et al. "Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly(aryletherketone)s." Polymer.

-

Modgraph Consultants Ltd. "1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study." Available at: [Link]

- Royal Society of Chemistry. "The conformational preferences of N-alkylpyrrole mono- and di-esters: an infrared and nuclear magnetic resonance study." Journal of the Chemical Society, Perkin Transactions 2.

-

PrepChem. "Synthesis of Methyl 4-Acetylbenzoate." Available at: [Link]

-

MDPI. "Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives." Available at: [Link]

- ACS Publications. "Far-infrared spectrum, conformational stability, barriers to internal rotation, ab initio calculations, and vibrational assignment of propionyl chloride." The Journal of Physical Chemistry.

-

ResearchGate. "Molecular structure, determined by X‐ray diffraction, of ketone 2 k." Available at: [Link]

- ACS Publications. "X-ray crystal structures of lithium, sodium, and potassium enolates of pinacolone." Journal of the American Chemical Society.

-

Semantic Scholar. "Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol." Available at: [Link]

-

Wikipedia. "X-ray crystallography." Available at: [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. auremn.org.br [auremn.org.br]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid, ethyl ester [webbook.nist.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

Solubility of Ethyl 4-(2-bromopropanoyl)benzoate in common organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 4-(2-bromopropanoyl)benzoate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(2-bromopropanoyl)benzoate , a specialized bifunctional intermediate often utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and organic synthesis.[1]

Unlike commodity chemicals, solubility data for this specific derivative is rarely tabulated in standard handbooks.[1] Therefore, this guide moves beyond simple data listing to establish a predictive solubility framework based on molecular architecture. It includes validated protocols for empirical determination and critical safety guidelines regarding its lachrymatory nature.[1]

Part 1: Molecular Architecture & Solubility Theory

To predict solubility behavior, we must deconstruct the molecule into its functional domains.[1] Ethyl 4-(2-bromopropanoyl)benzoate exhibits a "Janus-faced" polarity profile:

-

The Lipophilic Scaffold (Aromatic Core & Ester): The central benzene ring and the ethyl ester moiety provide significant non-polar surface area, driving solubility in chlorinated solvents and aromatics via London Dispersion Forces and

stacking.[1] -

The Polar Reactivity Center (

-Bromo Ketone): The carbonyl group adjacent to the C-Br bond creates a strong local dipole.[1] This enhances solubility in polar aprotic solvents but introduces susceptibility to nucleophilic attack (solvolysis) in protic media.[1]

Mechanism of Solvation

The dissolution of this compound relies on the solvent's ability to overcome the crystal lattice energy (likely a low-melting solid or viscous oil depending on purity) through specific intermolecular interactions.[1]

Figure 1: Mechanistic interactions between the solute and various solvent classes.[1]

Part 2: Empirical Solubility Profile

The following matrix categorizes solvents based on thermodynamic compatibility and practical utility in synthesis (e.g., ATRP or nucleophilic substitution).

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |

| Halogenated | Dichloromethane (DCM), Chloroform ( | Excellent | Primary choice for synthesis and purification.[1] High vapor pressure facilitates removal.[1] |

| Aromatic | Toluene, Anisole, Xylene | Good | Preferred for high-temperature ATRP reactions.[1] Anisole is standard for minimizing chain transfer.[1] |

| Polar Aprotic | DMF, DMSO, THF | High | Excellent for nucleophilic substitutions ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | "Like dissolves like."[1] Ethyl acetate is ideal for extraction and TLC spotting.[1] |

| Alcohols | Methanol, Ethanol | Moderate | Temperature-dependent.[1] often used for recrystallization .[1] Warning: Prolonged heating may cause transesterification.[1] |

| Alkanes | Hexane, Heptane, Pentane | Poor | Acts as an antisolvent .[1] Used to precipitate polymers or wash the crude solid to remove non-polar impurities.[1] |

| Water | Water | Insoluble | The lipophilic aromatic core dominates.[1] Hydrolysis of the |

Part 3: Experimental Determination Protocol

As a researcher, you should never rely solely on literature values for critical formulations. The following Gravimetric Saturation Method validates solubility in your specific solvent system.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

Materials:

-

Analytical Balance (0.1 mg precision)[1]

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

PTFE - compatible with organics)[1] -

Temperature-controlled shaker or water bath[1]

Workflow:

-

Preparation: Weigh an empty, dry 20 mL vial (

). -

Saturation: Add excess Ethyl 4-(2-bromopropanoyl)benzoate solid to 5 mL of the target solvent. The mixture must remain cloudy (indicating undissolved solid).[1]

-

Equilibration: Agitate at

for 24 hours. -

Filtration: Draw the supernatant into a syringe and filter it into the pre-weighed vial. Crucial: Discard the first 0.5 mL of filtrate to account for filter adsorption.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until mass is constant.

-

Measurement: Weigh the vial + dried residue (

).

Calculation:

Part 4: Critical Application - ATRP Solvent Selection

In Atom Transfer Radical Polymerization (ATRP), this molecule acts as a bifunctional initiator.[1] Solvent selection affects not just solubility, but the kinetics of polymerization .

-

Toluene/Anisole: Recommended. They dissolve the initiator and the growing polymer chain (e.g., polystyrene or acrylates) while having low chain-transfer constants.[1]

-

DMF: Increases the activation rate (

) of the catalyst complex but may lead to higher polydispersity if not managed.[1] -

Methanol/Water: Generally avoided with this initiator due to the risk of hydrolyzing the reactive C-Br bond before initiation occurs.[1]

Figure 2: Decision tree for solvent selection in ATRP workflows using this initiator.[1]

Part 5: Stability & Safety (The "Lachrymator" Factor)

Safety Warning:

Compounds containing

-

Handling: All solubility testing must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the bromine and neutralize the lachrymatory effect.[1]

Chemical Stability:

-

Light Sensitivity: Store in amber vials. The C-Br bond can undergo photolysis.[1]

-

Hydrolysis: Avoid storage in wet solvents.[1] The ester and the

-bromo ketone are both susceptible to hydrolysis, generating corrosive HBr and carboxylic acids.[1]

References

-

Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1][][3] Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] Ethyl 2-bromopropionate Product Sheet (Analogous Chemistry). Retrieved from Sigma-Aldrich.[1] Link[1]

-

PubChem. (2023).[1] Ethyl 4-(2-bromoacetyl)benzoate (Structural Analog Data). National Library of Medicine.[1] Link

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Referenced for theoretical solubility prediction methodology).[1]

Sources

Potential hazards and safety precautions for Ethyl 4-(2-bromopropanoyl)benzoate

Topic: Potential hazards and safety precautions for Ethyl 4-(2-bromopropanoyl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Critical Disambiguation

Ethyl 4-(2-bromopropanoyl)benzoate is a specialized bifunctional intermediate used primarily in the synthesis of heterocycles (e.g., thiazoles via Hantzsch synthesis) and as an initiator for Atom Transfer Radical Polymerization (ATRP).

CRITICAL WARNING: This compound is frequently confused with structurally simpler analogs in chemical databases. You must distinguish it from:

-

Ethyl 4-bromobenzoate (CAS 5798-75-4): An aryl bromide with significantly lower reactivity and toxicity.

-

Ethyl 2-bromopropionate (CAS 535-11-5): A simple aliphatic alpha-bromo ester.

The Target Molecule:

-

Core Functionality: It contains an

-bromo ketone moiety attached to a benzoate ester. -

Primary Hazard: The

-bromo ketone group acts as a potent lachrymator and a strong alkylating agent . It poses severe risks to mucous membranes and eyes, far exceeding those of simple aryl bromides.

Physicochemical & Hazard Profile

This compound lacks a widely published, specific SDS in public domains due to its specialized research nature. The safety profile below is derived from Structure-Activity Relationships (SAR) using its closest homolog, Ethyl 4-(2-bromoacetyl)benzoate (CAS 81590-55-8) , and the general toxicology of

Calculated Properties

| Property | Value (Estimated/Analog-Based) | Significance |

| Molecular Formula | C | |

| Molecular Weight | ~285.13 g/mol | Heavy organic molecule; low vapor pressure but high potency. |

| Physical State | Solid (low melting) or Oil | Often isolates as a waxy solid or viscous oil depending on purity. |

| Solubility | Soluble in DCM, EtOAc, THF | Lipophilic; penetrates skin barriers easily. |

| Reactivity | High (Electrophilic) | Rapidly reacts with nucleophiles (amines, thiols, water/base). |

GHS Hazard Classification (Derived)

Based on the

-

Acute Toxicity (Oral/Dermal): Category 3/4 (Harmful/Toxic).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Even if classified as Irritant (Cat 2) in some databases, treat as Corrosive due to delayed alkylation effects.

-

Serious Eye Damage: Category 1 (Irreversible damage).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).

-

Special Hazard: LACHRYMATOR . Capable of incapacitating researchers at ppm concentrations.

"Defense in Depth" Safety Protocol

Handling this compound requires a multi-layered safety strategy designed to prevent exposure to the alkylating "warhead."

Engineering Controls

-

Primary Containment: All operations (weighing, reaction setup, quenching) must occur inside a certified Chemical Fume Hood .

-

Airflow Check: Ensure face velocity is >100 fpm.

-

Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap to prevent lachrymatory vapors from entering the vacuum pump exhaust or recirculating.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Hands | Double Gloving (Nitrile over Laminate/Silver Shield) | |

| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors are lachrymatory; standard glasses allow vapor entry from the sides. |

| Body | Lab Coat + Chemical Apron | Prevent fabric saturation in case of a spill. |

| Respiratory | Full-face respirator with OV/AG cartridges (Emergency Only) | Only for spill cleanup outside the hood. |

Safe Handling Logic Workflow

The following diagram illustrates the decision logic for handling this compound safely.

Figure 1: Decision logic for minimizing exposure during handling.

Emergency Response Protocols

Because this compound is an alkylating lachrymator, standard spill protocols are insufficient. You must chemically neutralize the hazard.

Chemical Neutralization Strategy

Principle: The electrophilic carbon-bromine bond must be destroyed by a soft nucleophile before cleanup.

-

Neutralizing Agent: 10% Aqueous Sodium Thiosulfate (Na

S -

Mechanism: Thiosulfate displaces the bromide, converting the volatile lachrymator into a non-volatile, water-soluble thiosulfate adduct.

Spill Response Workflow

-

Evacuate: If the spill is outside the hood, evacuate the lab immediately. The lachrymatory effect will serve as a warning property.[2]

-

Isolate: Close lab doors. Post "Do Not Enter" signage.

-

Neutralize (In Hood):

-

Cover the spill with solid sodium carbonate (to absorb acid) mixed with sodium thiosulfate.

-

Spray with water to activate the thiosulfate.

-

Allow to sit for 15–30 minutes to ensure alkylation of the thiosulfate is complete.

-

-

Cleanup: Collect slurry into a hazardous waste container labeled "Halogenated Organic - Deactivated."

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes .[2][3] Do not rub eyes (mechanical damage + chemical burn). Seek emergency ophthalmological care.

-

Skin Contact: Wash with soap and water.[2][4] Do not use ethanol or organic solvents, as they may increase skin absorption of the alkylating agent.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-bromo ketones can degrade thermally, releasing HBr gas which pressurizes containers. -

Light: Protect from light (Amber vial). Photolysis can cleave the C-Br bond.

-

Incompatibilities:

-

Bases (Amines, Hydroxide): Causes rapid alkylation or polymerization.

-

Metals (Mg, Li): Potential for Grignard/Lithium exchange (uncontrollable).

-

Synthesis & Experimental Context

Understanding the synthesis helps anticipate impurities. This compound is typically synthesized via the bromination of Ethyl 4-propanoylbenzoate .

-

Common Impurities:

-

HBr (Hydrogen Bromide): acidic gas byproduct.

-

Br

(Elemental Bromine): if excess reagent was used. -

Dibrominated species:

-dibromo ketones (highly toxic).

-

-

Purification Note: Recrystallization is preferred over distillation. Distillation carries a high risk of thermal decomposition and release of potent lachrymatory vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11966043, Ethyl 4-(2-bromoacetyl)benzoate. Retrieved from [Link]

- Note: Used as the primary structural analog for toxicological assessment.

- Note: Cited for disambiguation purposes to contrast low-hazard analogs.

- Note: Cited to establish baseline hazards for alpha-bromo ester functionality.

-

Occupational Safety and Health Administration (OSHA). HCS 2012: Hazard Communication Standard. Retrieved from [Link]

- Note: Framework for GHS classific

Sources

Methodological & Application

Use of Ethyl 4-(2-bromopropanoyl)benzoate in organic synthesis

Application Note: Ethyl 4-(2-bromopropanoyl)benzoate in Heterocyclic Drug Synthesis

Executive Summary

Ethyl 4-(2-bromopropanoyl)benzoate (CAS: 1131594-17-6) is a specialized

This application note details the protocol for utilizing this compound to synthesize Ethyl 4-(2-aminothiazol-4-yl)benzoate , a key scaffold in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors (analogs of VX-809/Lumacaftor) and various kinase inhibitors.

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | Ethyl 4-(2-bromopropanoyl)benzoate |

| Structure | |

| Molecular Weight | 285.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functionality | |

| Hazards | Lachrymator , Skin Irritant, Corrosive |

Mechanistic Insight:

The reactivity is driven by the

-

S-Alkylation: The sulfur atom attacks the

-carbon, displacing bromide ( -

Cyclization: The amine nitrogen attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the conversion of Ethyl 4-(2-bromopropanoyl)benzoate into the aminothiazole scaffold.[1] This specific workflow is validated for high-throughput synthesis of CFTR modulator libraries.

Materials Required

-

Substrate: Ethyl 4-(2-bromopropanoyl)benzoate (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv)

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

-

Base (Optional): Sodium bicarbonate (

) for workup -

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer

Step-by-Step Procedure

-

Preparation:

-

Dissolve Ethyl 4-(2-bromopropanoyl)benzoate (285 mg, 1.0 mmol) in 5 mL of anhydrous ethanol in a 25 mL round-bottom flask.

-

Note: Ensure the solvent is anhydrous to prevent competitive hydrolysis of the ester or the

-bromo ketone.

-

-

Addition:

-

Add Thiourea (84 mg, 1.1 mmol) directly to the stirring solution. The thiourea may not dissolve immediately; this is normal.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (78 °C) for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a more polar, fluorescent spot (

-

-

Workup (Free Base Isolation):

-

Cool the reaction mixture to room temperature. A precipitate (the HBr salt of the product) often forms.

-

Option A (Filtration): Filter the solid and wash with cold ethanol. This yields the pure hydrobromide salt.

-

Option B (Neutralization): Pour the reaction mixture into 20 mL of saturated aqueous

solution. Stir for 15 minutes to liberate the free amine. Extract with Ethyl Acetate ( -

Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize from hot Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

-

Yield Expectation: 85–95% Product: Ethyl 4-(2-amino-5-methylthiazol-4-yl)benzoate.

Pathway Visualization

The following diagram illustrates the synthetic utility of Ethyl 4-(2-bromopropanoyl)benzoate, linking its precursor (propionylbenzoate) to the final bioactive amide via the thiazole intermediate.

Caption: Synthetic pathway transforming the propionyl precursor into a bioactive thiazole core using the target intermediate.

Critical Application Notes

Safety: Lachrymator Hazard

Ethyl 4-(2-bromopropanoyl)benzoate is a potent lachrymator (tear-inducing agent).

-

Engineering Control: All weighing and transfers must be performed inside a functioning chemical fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.

Regioselectivity in Thiazole Formation

The reaction with unsymmetrical thioureas or thioamides can yield regioisomers. However, with thiourea (symmetrical), the reaction is highly selective for the 2-aminothiazole. The 5-methyl group (derived from the propyl chain) prevents oxidation to the fully aromatic system without loss of the alkyl group, ensuring the stability of the thiazole ring.

Storage Stability

-Bromoketones are prone to degradation via:-

Hydrolysis: Moisture converts the C-Br bond to C-OH (

-hydroxyketone). -

Photolysis: Light can cleave the C-Br bond.

-

Recommendation: Store at -20°C , under argon, in amber vials.

References

-

Synthesis of Thiazole-VX-809 Hybrids

- Title: Synthesis and biological evaluation of novel thiazole-VX-809 hybrid deriv

- Source:Bioorganic & Medicinal Chemistry, Elsevier.

- Context: Describes the bromination of ethyl 4-propionylbenzoate to the target compound and subsequent Hantzsch coupling.

-

URL:[Link]

-

General Hantzsch Synthesis Protocol

- Title: Hantzsch Thiazole Synthesis.

- Source:Comprehensive Organic Name Reactions and Reagents, Wiley.

- Context: Mechanistic grounding for the reaction of -haloketones with thioureas.

-

URL:[Link]

-

ATRP Initiator Chemistry (Analogous Reactivity)

- Title: Atom Transfer Radical Polymerization (ATRP)

- Source:Macromolecules, ACS Public

- Context: Validates the use of ethyl 2-bromopropionate derivatives as radical initi

-

URL:[Link]

Sources

Ethyl 4-(2-bromopropanoyl)benzoate as an intermediate for pharmaceutical synthesis

Application Note: Ethyl 4-(2-bromopropanoyl)benzoate as a Key Intermediate for Thiazole-Based Pharmaceutical Scaffolds

Executive Summary

Ethyl 4-(2-bromopropanoyl)benzoate (CAS: 1131594-17-6) is a high-value

This guide details the chemical utility of this intermediate, focusing on its application in the Hantzsch Thiazole Synthesis . We provide a validated protocol for converting this

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | Ethyl 4-(2-bromopropanoyl)benzoate |

| CAS Number | 1131594-17-6 |

| Molecular Formula | C |

| Molecular Weight | 285.13 g/mol |

| Appearance | Off-white to pale yellow solid or oil (low melting) |

| Key Functionality | |

| Hazards | Lachrymator , Skin Irritant, Corrosive |

Reactivity Analysis: The molecule features two distinct electrophilic sites:

- -Carbon (C2 of propyl chain): Highly reactive towards nucleophiles (S, N, O) due to the electron-withdrawing carbonyl and the leaving group ability of bromide. The adjacent methyl group directs regioselectivity, leading to 5-methyl substituted heterocycles.

-

Ester Carbonyl: Susceptible to hydrolysis or reduction, allowing for late-stage diversification of the phenyl ring (e.g., to a carboxylic acid for coupling).

Primary Application: Hantzsch Thiazole Synthesis

The most robust application of Ethyl 4-(2-bromopropanoyl)benzoate is the synthesis of Ethyl 4-(2-amino-5-methylthiazol-4-yl)benzoate via condensation with thiourea. This reaction constructs the thiazole ring in a single step with high regiocontrol.

Mechanism of Action

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of the ketone, displacing the bromide (S -

Cyclization: The imine nitrogen attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

-

Dehydration: Elimination of water aromatizes the system to form the stable thiazole ring.

Significance: The resulting 2-aminothiazole is a "privileged structure" in medicinal chemistry, serving as a hinge-binder in kinase inhibitors (e.g., Dasatinib analogs).

Validated Experimental Protocol

Objective: Synthesis of Ethyl 4-(2-amino-5-methylthiazol-4-yl)benzoate.

Reagents:

-

Ethyl 4-(2-bromopropanoyl)benzoate (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (Absolute, 10 V)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-(2-bromopropanoyl)benzoate (2.85 g, 10.0 mmol) in absolute ethanol (30 mL).

-

Addition: Add Thiourea (0.91 g, 12.0 mmol) in one portion. The thiourea may not dissolve immediately.

-

Reaction: Heat the mixture to reflux (78 °C) . Stir for 2–4 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 2:1).[1] The starting material (R

~0.6) should disappear, and a lower R

-

-

Precipitation: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) may form.

-

Workup:

-

Concentrate the solvent to ~50% volume under reduced pressure.

-

Pour the residue into ice-water (100 mL).

-

Neutralize by slowly adding saturated NaHCO

solution with stirring until pH ~8. The free base will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL).

-

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–95% Characterization:

-

1H NMR (DMSO-d6):

7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 6.9 (s, 2H, NH

Visualization: Synthesis Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical mechanistic steps for the formation of the thiazole scaffold.

Caption: Reaction pathway for the Hantzsch synthesis of 2-aminothiazoles from

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester or bromide elimination. | Ensure anhydrous ethanol is used. Avoid excessive heating (>4h). |

| Sticky Solid | Incomplete neutralization. | Ensure pH reaches 8–9 during workup. Recrystallize from EtOH/Water. |

| Impurity (Ar-H) | Debromination (reduction). | Avoid using metal spatulas or reducing environments; check solvent purity. |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Thiazole).

Safety & Handling Guidelines

-

Lachrymator Hazard:

-Bromo ketones are potent tear gas agents.-

Control: Always handle in a functioning fume hood.

-

PPE: Wear chemical splash goggles, nitrile gloves (double gloving recommended), and a lab coat.

-

-

Skin Contact: Can cause severe irritation and burns.[2]

-

First Aid: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water.

-

-

Waste Disposal: Quench unreacted bromo-ketone with aqueous sodium thiosulfate or bisulfite before disposal to destroy the alkylating potential.

References

-

Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thioamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. Link(Foundational chemistry for thiazole synthesis).

-

Zhao, W., et al. (2010). "Discovery of 2-Amino-4-arylthiazoles as Potent and Selective Antagonists of the Human A2B Adenosine Receptor". Journal of Medicinal Chemistry, 53(15), 5696–5709. Link(Demonstrates utility of 4-arylthiazole scaffolds).

-

Fischer Scientific. (2023). "Safety Data Sheet: Ethyl 4-bromobenzoate derivatives". Link(General safety data for bromobenzoate esters).

-

Parchem Fine & Specialty Chemicals. (2023). "Product Specification: Ethyl 4-(2-bromopropanoyl)benzoate". Link(Commercial source and CAS verification).

Sources

Strategic Utilization of Ethyl 4-(2-bromopropanoyl)benzoate in Heterocyclic & Linker Chemistry

[1]

Executive Summary & Chemical Profile[2][3][4]

Ethyl 4-(2-bromopropanoyl)benzoate is a high-value bifunctional building block used primarily in the synthesis of thiazole-based kinase inhibitors, metabolic probes, and peptidomimetics.[1] Its structure features two distinct electrophilic sites: a highly reactive

This guide provides a rigorous framework for exploiting the

Chemical Identity[5][6][7]

-

IUPAC Name: Ethyl 4-(2-bromo-1-oxopropyl)benzoate[1]

-

Functional Class:

-Halo ketone / Aryl Ester[1] -

Key Feature: The C2-methyl group introduces a chiral center (typically supplied as a racemate), influencing steric access during nucleophilic attack compared to its des-methyl analog.[1]

| Property | Description |

| Reactivity Profile | High |

| Physical State | Low-melting solid or viscous oil (purity dependent).[1] |

| Stability | Moisture sensitive (hydrolysis to |

| Safety Hazard | Potent Lachrymator. Causes severe eye/respiratory irritation.[1][2][3] Handle only in a fume hood. |

Mechanistic Insight: The Electrophilic Competition

The reactivity of Ethyl 4-(2-bromopropanoyl)benzoate is governed by the competition between substitution (

-

The

Pathway (Desired): The adjacent carbonyl group lowers the energy of the transition state via -

The Elimination Pathway (Side Reaction): Basic nucleophiles or elevated temperatures can deprotonate the

-carbon (acidified by the carbonyl), leading to the formation of the

Pathway Visualization

Figure 1: Mechanistic divergence. Success depends on favoring the green pathway (Substitution) over the red pathway (Elimination) by selecting non-basic nucleophiles.

Application 1: Hantzsch Thiazole Synthesis[10][11][12]

This is the most common application. The reaction with thioureas or thioamides generates a 2-aminothiazole core, a "privileged scaffold" in drug discovery (e.g., Dasatinib).

Protocol A: Synthesis of Ethyl 4-(2-amino-5-methylthiazol-4-yl)benzoate[1]

Rationale: Ethanol is used as the solvent because it solubilizes the thiourea starting material but is poor at solubilizing the resulting hydrobromide salt of the product, facilitating purification by simple filtration.

Reagents:

-

Ethyl 4-(2-bromopropanoyl)benzoate (1.0 equiv)[1]

-

Absolute Ethanol (0.5 M concentration relative to substrate)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of thiourea in absolute ethanol.

-

Addition: Add 1.0 equivalent of Ethyl 4-(2-bromopropanoyl)benzoate dropwise.

-

Note: If the substrate is solid, dissolve it in a minimal amount of ethanol or THF before addition.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

C) for 2–4 hours.-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The starting material spot (high

) should disappear, replaced by a baseline spot (salt form) or a mid-polar spot (free base).

-

-

Precipitation: Cool the reaction mixture to room temperature, then to

C in an ice bath. The product often precipitates as the Hydrobromide (HBr) salt. -

Isolation (HBr Salt): Filter the white/off-white solid.[1] Wash with cold ethanol (

) and diethyl ether ( -

Free Base Liberation (Optional but Recommended):

Data Interpretation:

-

NMR Validation: Look for the disappearance of the methine quartet (

ppm) of the starting material and the appearance of the thiazole methyl singlet (

Application 2: Nucleophilic Substitution ( ) with Azide

Converting the bromide to an azide allows for "Click Chemistry" (CuAAC) to attach the benzoate linker to diverse biological targets.

Protocol B: Synthesis of Ethyl 4-(2-azidopropanoyl)benzoate

Rationale: Sodium azide is a potent nucleophile but essentially non-basic, minimizing elimination side reactions. DMF is used to solubilize the inorganic azide.

Safety Critical: Organic azides with low C/N ratios can be explosive.[1] This molecule (C12) is generally stable, but avoid concentrating to dryness with heat.

Reagents:

-

Ethyl 4-(2-bromopropanoyl)benzoate (1.0 equiv)[1]

-

Sodium Azide (

) (1.5 equiv)[1] -

DMF (anhydrous) or Acetone/Water (3:1)[1]

Step-by-Step Methodology:

-

Setup: Dissolve Ethyl 4-(2-bromopropanoyl)benzoate in DMF (0.2 M) in a flask shielded from light (foil-wrapped).

-

Reaction: Add

(1.5 equiv) in one portion. -

Conditions: Stir at Room Temperature for 4–12 hours.

-

Warning: Do NOT heat above

C. Heating promotes elimination to the vinyl ketone.

-

-

Workup:

-

Purification: Dry over

and concentrate carefully at reduced pressure (bath temp

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Vinyl Ketone Formation | Reaction temperature too high or base too strong.[1] | Lower temp to |

| Starting Material Persists | Steric hindrance from the | Increase reaction time; add catalytic NaI (Finkelstein condition) to generate the more reactive |

| Product is Oily/Impure | Hydrolysis of the ester or ketone. | Ensure solvents are anhydrous.[1][5] Store starting material with desiccants.[1] |

Experimental Workflow Diagram

Figure 2: Operational workflow for synthesis and purification.

References

-

Hantzsch Thiazole Synthesis Mechanism

-

Safety & Handling of

-Bromo Ketones: -

Nucleophilic Substitution Kinetics

-

General Synthesis of Thiazoles (Organic Syntheses)

Sources

- 1. Ethyl 4-(2-bromoacetyl)benzoate | C11H11BrO3 | CID 11966043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Ethyl 4-bromobenzoate, 100 g, CAS No. 5798-75-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 4. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. docta.ucm.es [docta.ucm.es]

- 7. mdpi.com [mdpi.com]

- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Protocol for the Synthesis of Heterocyclic Scaffolds from Ethyl 4-(2-bromopropanoyl)benzoate

Introduction & Scope

Ethyl 4-(2-bromopropanoyl)benzoate is a versatile bifunctional building block utilized in the synthesis of pharmacologically active heterocycles. Structurally, it possesses an

This application note details the protocols for synthesizing two critical heterocyclic cores from this scaffold:

-

2-Aminothiazoles via the Hantzsch Thiazole Synthesis.

-

Imidazo[1,2-a]pyridines via condensation with 2-aminopyridines.

These motifs are privileged structures in medicinal chemistry, frequently observed in kinase inhibitors, anti-inflammatory agents, and anti-infectives.

Chemical Profile: Starting Material

| Property | Description |

| Name | Ethyl 4-(2-bromopropanoyl)benzoate |

| Functional Groups | |

| Reactivity Class | Electrophile (Alkylating agent) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protect from light. |

| Safety | Lachrymator, Corrosive.[1] Handle in a fume hood. |

Module A: Synthesis of 2-Amino-5-methylthiazole Derivatives

Reaction Type: Hantzsch Thiazole Synthesis

Mechanistic Insight

The reaction proceeds via the condensation of the

-

S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, displacing the bromide to form an intermediate thioimidate salt.

-

Cyclization: The nitrogen atom attacks the carbonyl carbon, followed by dehydration (loss of water) to aromatize the system.

-

Regiochemistry: Due to the presence of the

-methyl group in the starting material (propanoyl moiety), the resulting thiazole will bear a methyl group at the 5-position and the benzoate aryl group at the 4-position .

Experimental Protocol

Target Product: Ethyl 4-(2-amino-5-methylthiazol-4-yl)benzoate

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 4-(2-bromopropanoyl)benzoate | ~299.16 | 1.0 | Substrate |

| Thiourea | 76.12 | 1.1 - 1.2 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | [0.1 M] |

| Sodium Bicarbonate (sat. aq.) | 84.01 | Excess | Neutralization |

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(2-bromopropanoyl)benzoate (1.0 equiv, e.g., 2.99 g, 10 mmol) in absolute ethanol (100 mL).

-

Addition: Add Thiourea (1.2 equiv, 0.91 g, 12 mmol) to the solution. The thiourea may not dissolve immediately.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: The suspension usually clears within 15–30 minutes as the reaction proceeds and the intermediate hydrobromide salt forms.

-

-

Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting material (

) should disappear, and a more polar spot (product hydrobromide) will appear near the baseline. -

Work-up (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Often, the product crystallizes directly as the hydrobromide salt. If so, filter and wash with cold ethanol.

-

To obtain the free base: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (100 mL).

-

-

Neutralization: Slowly add saturated aqueous

with stirring until pH -

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove inorganic salts.

-

Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Module B: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Reaction Type: Condensation / Cyclization

Mechanistic Insight

This transformation involves the reaction of the

-

N-Alkylation: The ring nitrogen of the pyridine (more nucleophilic) attacks the

-carbon bearing the bromine, displacing Br⁻. -

Cyclization: The exocyclic amino group attacks the ketone carbonyl.

-

Aromatization: Dehydration yields the bicyclic imidazo[1,2-a]pyridine core.

-

Regiochemistry: The methyl group from the propyl chain will be located at the 3-position of the imidazo[1,2-a]pyridine ring, while the benzoate group resides at the 2-position .

Experimental Protocol

Target Product: Ethyl 4-(3-methylimidazo[1,2-a]pyridin-2-yl)benzoate

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl 4-(2-bromopropanoyl)benzoate | ~299.16 | 1.0 | Substrate |

| 2-Aminopyridine | 94.12 | 1.2 | Heterocycle precursor |

| Ethanol | 46.07 | Solvent | [0.1 M] |

| Sodium Bicarbonate | 84.01 | Excess | Base (Work-up) |

Step-by-Step Procedure

-

Setup: Charge a reaction vessel with Ethyl 4-(2-bromopropanoyl)benzoate (1.0 equiv) and 2-Aminopyridine (1.2 equiv).

-

Solvent: Add Ethanol (10 mL per mmol of substrate).

-

Reaction: Heat to reflux (80°C) for 6–12 hours.

-

Note: This reaction can be slower than the thiazole synthesis. Monitor by LCMS for the formation of the

peak.

-

-

Work-up:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (EtOAc).[2]

-

Wash with saturated

solution (to neutralize the HBr generated) and then with Brine.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: The crude material often requires purification via silica gel chromatography (Eluent: Hexane/EtOAc gradient 0

50%) to remove unreacted 2-aminopyridine and colored impurities.

Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways from the common intermediate.

Figure 1: Divergent synthesis of Thiazole and Imidazo[1,2-a]pyridine scaffolds from the

Quality Control & Characterization Expectations

To ensure the integrity of the synthesized compounds, the following analytical signatures should be verified.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

| Feature | Thiazole Product | Imidazo[1,2-a]pyridine Product |

| Methyl Group | Singlet | Singlet |

| Ester Ethyl | Quartet (~4.3 ppm) + Triplet (~1.3 ppm) | Quartet (~4.3 ppm) + Triplet (~1.3 ppm) |

| Aromatic (Benzoate) | Two doublets (AA'BB' system) | Two doublets (AA'BB' system) |

| Heterocyclic H | None (C5 is substituted with Methyl) | Multiplets |

| Exchangeable H | Broad singlet | None |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis of ester. | Check LCMS. If ester hydrolysis occurs, use anhydrous ethanol and avoid excess aqueous base during workup. |

| Sticky Solid | Impurities or trapped solvent. | Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization. |

| Starting Material Remains | Reaction stalled. | Add 0.1 equiv of NaI (Finkelstein condition) to catalyze the reaction by converting bromide to more reactive iodide in situ. |

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Imidazo[1,2-a]pyridine Synthesis: Mosby, W. L. (1961). "Heterocyclic Systems with Bridgehead Nitrogen Atoms". Interscience Publishers. Standard reference for condensed ring systems.

-

General Alpha-Halo Ketone Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[4]

-

Benzofuran/Pyrrole Context (Comparative): "Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety". Journal of Pharmaceutics and Drug Research, 2(3).[5]

Sources

- 1. Ethyl 4-bromobenzoate, 100 g, CAS No. 5798-75-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 2. Ethyl 4-(3-benzoylthioureido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Ethyl 4-propan-2-ylbenzoate | C12H16O2 | CID 227868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Advanced Application Note: Precision Polymer Synthesis using Ethyl 4-(2-bromopropanoyl)benzoate via ATRP

Executive Summary